molecular formula C21H20N2O4 B2667826 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021213-80-8

5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2667826
CAS RN: 1021213-80-8
M. Wt: 364.401
InChI Key: IPCMSFOIAWIDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. They are often used in medicinal chemistry for their cardiovascular effects .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Common reactions for such compounds could include further functionalization of the aromatic rings or reactions at the amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and stability could be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is not fully understood. However, it is believed that this compound acts by modulating various signaling pathways in the body. In cancer research, compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been shown to activate the AMPK pathway, which is involved in glucose uptake and metabolism. In cardiovascular research, compound A has been shown to activate the eNOS pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, compound A has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, this compound has been shown to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide in lab experiments are its high potency and specificity. This compound has shown promising results in various studies and can be used as a tool compound to study various signaling pathways in the body. However, the limitations of using this compound in lab experiments are its high cost and limited availability. The synthesis of this compound is complex and requires specialized equipment, which can be a limiting factor for some researchers.

Future Directions

The future directions related to 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide are vast. This compound has shown promising results in various studies, and there is a need for further research to fully understand its potential applications. Some future directions related to this compound are:
1. Studying the mechanism of action of compound A in various diseases.
2. Developing more efficient synthesis methods for this compound.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Developing analogs of compound A with improved potency and specificity.
5. Studying the potential applications of compound A in other diseases such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in various studies related to cancer, diabetes, and cardiovascular diseases. The mechanism of action of this compound is not fully understood, but it is believed to act by modulating various signaling pathways in the body. The advantages of using this compound in lab experiments are its high potency and specificity, but the limitations are its high cost and limited availability. There is a need for further research to fully understand the potential applications of this compound in various diseases.

Synthesis Methods

The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide involves the reaction of 3-methoxybenzaldehyde, p-toluidine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

The potential applications of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide in scientific research are vast. This compound has shown promising results in various studies related to cancer, diabetes, and cardiovascular diseases. In cancer research, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, compound A has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-N-(4-methylphenyl)-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-6-8-16(9-7-14)23-21(25)18-11-19(24)20(12-22-18)27-13-15-4-3-5-17(10-15)26-2/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMSFOIAWIDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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